2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxol-5-yl-substituted 1,2,4-oxadiazole core linked to a pyrrole moiety and a 4-(trifluoromethyl)benzyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often employed in drug design to mimic ester or amide functionalities. The 1,3-benzodioxole group contributes electron-rich aromaticity, which may enhance binding interactions with biological targets. The trifluoromethylbenzyl substituent is a common pharmacophore in medicinal chemistry, improving lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O4/c24-23(25,26)16-6-3-14(4-7-16)11-27-20(31)12-30-9-1-2-17(30)22-28-21(29-34-22)15-5-8-18-19(10-15)33-13-32-18/h1-10H,11-13H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCISJRFQYPVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features key functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 395.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1260912-93-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzodioxole moiety suggests potential interactions with enzyme systems and receptors , while the oxadiazole and pyrrole components may enhance its binding affinity and specificity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
- Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.
- Antioxidant Activity : The structure could confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Recent studies have investigated the biological activities of similar compounds featuring the benzodioxole and oxadiazole moieties. While specific data on this compound remains limited, extrapolating from related research provides insight into its potential effects.
Anticancer Activity
A study examining oxadiazole derivatives highlighted their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation . Given the structural similarities, it is plausible that our compound may exhibit similar anticancer properties.
Antimicrobial Properties
Research on benzodioxole derivatives has shown promising antibacterial and antifungal activities. These compounds often disrupt microbial cell membranes or interfere with metabolic processes .
Case Studies
While specific case studies on this exact compound are sparse, related research provides valuable context:
- Study on Benzodioxole Derivatives : Investigated the cytotoxicity of various benzodioxole compounds against different cancer cell lines. Results indicated significant dose-dependent cytotoxic effects .
- Oxadiazole Compounds in Anticancer Research : A series of oxadiazole-based compounds were tested for their ability to inhibit tumor growth in vivo. Results showed a marked reduction in tumor size compared to controls .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
Heterocyclic Core Influence
- 1,2,4-Oxadiazole vs. Pyrimidine (AMG 517): The oxadiazole in the target compound may confer greater metabolic stability compared to AMG 517’s pyrimidine ring, which is more prone to enzymatic oxidation. However, pyrimidine-containing compounds like AMG 517 exhibit potent TRPV1 antagonism, suggesting that heterocycle choice directly impacts target selectivity .
- Benzodioxole vs. Benzisothiazole (Compounds 8a–8i): The 1,3-benzodioxole group in the target compound offers distinct electronic properties compared to the benzisothiazole in antimicrobial derivatives (8a–8i). Benzisothiazoles are associated with redox-mediated antibacterial effects, whereas benzodioxoles may enhance CNS permeability due to their lipophilic aromaticity .
Trifluoromethylbenzyl Group
Pyrrole Linkage
- The pyrrole moiety in the target compound differs from HC067047’s pyrrole-carboxamide structure. Pyrrole rings often participate in π-π stacking or hydrogen bonding with protein targets, but the absence of a morpholinyl group (as in HC067047) may reduce off-target effects on TRPM8 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
